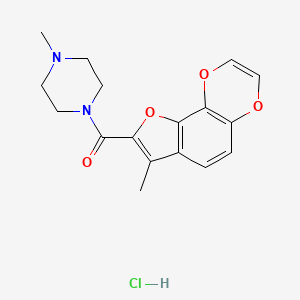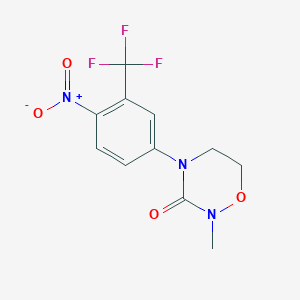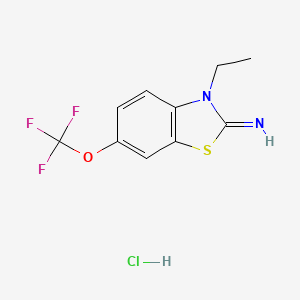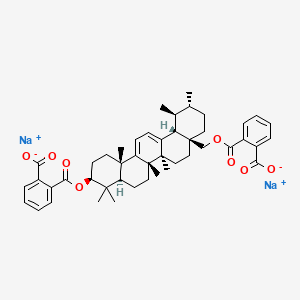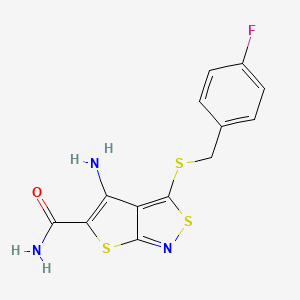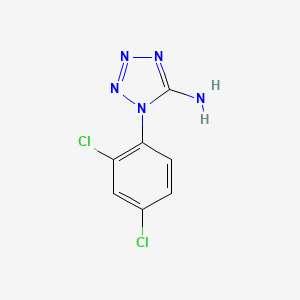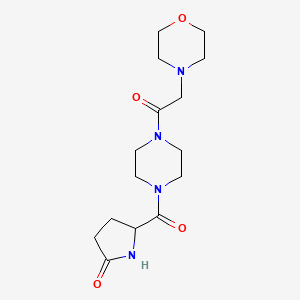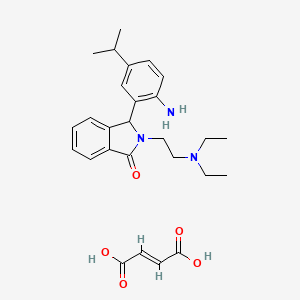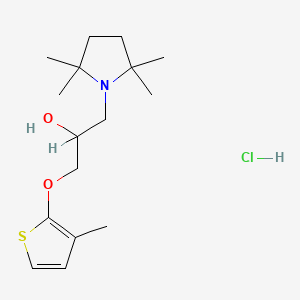
1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It features a pyrrolidine ring, a thienyl group, and a tetramethyl-substituted ethanol moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride involves multiple stepsCommon reagents used in these reactions include alkyl halides, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders and pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride involves its interaction with molecular targets such as voltage-gated sodium and calcium channels. It may inhibit these channels, leading to reduced neuronal excitability and anticonvulsant effects . Additionally, it may modulate GABA transporters, enhancing inhibitory neurotransmission and providing antinociceptive effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A compound with similar structural features and biological activities.
Valproic Acid: A well-known anticonvulsant with a different chemical structure but similar therapeutic effects.
Ethosuximide: Another anticonvulsant with a distinct structure but comparable pharmacological properties.
Uniqueness
1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride stands out due to its unique combination of a pyrrolidine ring, thienyl group, and tetramethyl-substituted ethanol moiety. This structural uniqueness contributes to its distinct chemical properties and potential therapeutic applications.
Properties
CAS No. |
109193-55-7 |
|---|---|
Molecular Formula |
C16H28ClNO2S |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO2S.ClH/c1-12-6-9-20-14(12)19-11-13(18)10-17-15(2,3)7-8-16(17,4)5;/h6,9,13,18H,7-8,10-11H2,1-5H3;1H |
InChI Key |
BMGBWCWPKDYPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)
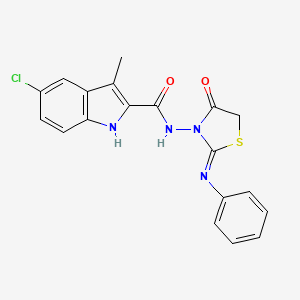
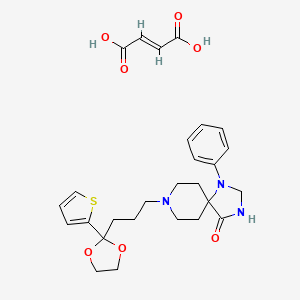
![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)
